Methyl Valerimidate-d9 Hydrochloride
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Overview
Description
Methyl Valerimidate-d9 Hydrochloride, also known as Pentanimidic-d9 Acid Methyl Ester Hydrochloride, is a stable isotope-labeled compound with the molecular formula C6H5D9ClNO and a molecular weight of 160.69 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
The synthesis of Methyl Valerimidate-d9 Hydrochloride involves the reaction of deuterated methyl valerate with hydrochloric acid. The reaction conditions typically include:
Reactants: Deuterated methyl valerate and hydrochloric acid
Solvent: Anhydrous conditions to prevent hydrolysis
Temperature: Controlled to ensure the stability of the deuterated compound
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
Methyl Valerimidate-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl Valerimidate-d9 Hydrochloride is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Employed in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Mechanism of Action
The mechanism of action of Methyl Valerimidate-d9 Hydrochloride involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound allow researchers to trace its incorporation into metabolic products, providing insights into metabolic pathways and enzyme activities. The compound’s stability and isotopic labeling make it a valuable tool for studying complex biochemical processes .
Comparison with Similar Compounds
Methyl Valerimidate-d9 Hydrochloride can be compared with other similar compounds, such as:
Methyl Valerimidate Hydrochloride: The non-deuterated version of the compound, which lacks the stable isotope labeling.
Methyl Pentanimidate Hydrochloride: Another similar compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies .
Properties
CAS No. |
1030939-72-0 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
160.689 |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,5-nonadeuteriopentanimidate;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H/i1D3,3D2,4D2,5D2; |
InChI Key |
UAIVSGKSLHIONB-FWPXIMTBSA-N |
SMILES |
CCCCC(=N)OC.Cl |
Synonyms |
Pentanimidic-d9 Acid Methyl Ester Hydrochloride |
Origin of Product |
United States |
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